Cas no 149725-81-5 (Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)-)
149725-81-5 structure
Product Name:Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)-
Numéro CAS:149725-81-5
Le MF:C56H60N6O4
Mégawatts:881.11341381073
MDL:MFCD00198108
CID:135615
PubChem ID:24866252
Update Time:2025-07-08
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- Propriétés chimiques et physiques
Nom et identifiant
-
- Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)-
- Hydroquinidine-2,5-diphenyl-4,6-pyri-midinediyl diether
- (DHQD)2Pyr
- 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyqui
- Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9...
- hydroquinidine 2,5-diphenyl-4,6-pyri-midinediyl diether
- HYDROQUINIDINE-2,5-DIPHENYL-4,6-PYRIMIDINEDIYL DIETHER
- 2,5-Diphenyl-4,6-bis(dihydroquinidine)pyrimidine
- HYDROQUINIDINE 2,5-DIPHENYL-4,6-PYRIMIDINEDIYL DIETHER
- (DHQD)2Pyr,Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether
- 6,6-((1S)-((2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy))bis((6-methoxyquinolin-4-yl)methylene))bis(3-vinylquinuclidine)
- (DHQD)2Pyr 97%
- Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl Diether,99%e.e.
- (DHQD)2-PYR
- AC-30193
- MFCD00198108
- 149725-81-5
- 4-[(R)-[(2S)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline
- 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline
- (DHQD)2Pyr, 97%
- SWKRDCRSJPRVNF-DOGDSVMGSA-N
- J-008615
- ZFA72581
- AKOS025394384
- (1S,1'S,3R,3'R,4S,4'S,6R,6'R)-6,6'-((1S,1'S)-((2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy))bis((6-methoxyquinolin-4-yl)methylene))bis(3-ethylquinuclidine)
- CS-W011380
- (3R,3'R,4S,4'S,6R,6'R)-6,6'-((1S,1'S)-(2,5-diphenylpyrimidine-4,6-diyl)bis(oxy)bis((6-methoxyquinolin-4-yl)methylene))bis(3-ethylquinuclidine)
- D83249
- DTXSID80437870
- 4-[(S)-[(2R,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL]({6-[(S)-[(2R,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHOXY]-2,5-DIPHENYLPYRIMIDIN-4-YL}OXY)METHYL]-6-METHOXYQUINOLINE
-
- MDL: MFCD00198108
- Piscine à noyau: 1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52-,53-/m0/s1
- La clé Inchi: SWKRDCRSJPRVNF-DOGDSVMGSA-N
- Sourire: O(C1C(C2C=CC=CC=2)=C(N=C(C2C=CC=CC=2)N=1)O[C@@H](C1C=CN=C2C=CC(=CC=12)OC)[C@H]1C[C@@H]2CCN1C[C@@H]2CC)[C@@H](C1C=CN=C2C=CC(=CC=12)OC)[C@H]1C[C@@H]2CCN1C[C@@H]2CC
Propriétés calculées
- Qualité précise: 880.46800
- Masse isotopique unique: 880.46760442g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 66
- Nombre de liaisons rotatives: 14
- Complexité: 1440
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 11.2
- Surface topologique des pôles: 95Ų
Propriétés expérimentales
- Couleur / forme: Poudre brun clair
- Dense: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 247-250 °C(lit.)
- Point d'ébullition: No data available
- Point d'éclair: No data available
- Indice de réfraction: 1.69
- Solubilité: Insuluble (3.6E-6 g/L) (25 ºC),
- Le PSA: 94.96000
- Le LogP: 11.28100
- Solubilité: Pas encore déterminé
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305 + P351 + P338
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36
-
Identification des marchandises dangereuses:
- Conditions de stockage:Stockage à 4 ° C, - 4 ° C stockage... Mieux
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0795-500mg |
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- |
149725-81-5 | 98%,99%e.e. | 500mg |
¥1080.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0795-1g |
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- |
149725-81-5 | 98%,99%e.e. | 1g |
¥1620.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132642-250mg |
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- |
149725-81-5 | 97% | 250mg |
¥191.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132642-1g |
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- |
149725-81-5 | 97% | 1g |
¥615.90 | 2023-09-02 | |
| Ambeed | A626169-250mg |
(1S,1'S,3R,3'R,4S,4'S,6R,6'R)-6,6'-((1S,1'S)-((2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy))bis((6-methoxyquinolin-4-yl)methylene))bis(3-ethylquinuclidine) |
149725-81-5 | 97% | 250mg |
$23.0 | 2025-02-20 | |
| Ambeed | A626169-1g |
(1S,1'S,3R,3'R,4S,4'S,6R,6'R)-6,6'-((1S,1'S)-((2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy))bis((6-methoxyquinolin-4-yl)methylene))bis(3-ethylquinuclidine) |
149725-81-5 | 97% | 1g |
$82.0 | 2025-02-20 | |
| Ambeed | A626169-5g |
(1S,1'S,3R,3'R,4S,4'S,6R,6'R)-6,6'-((1S,1'S)-((2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy))bis((6-methoxyquinolin-4-yl)methylene))bis(3-ethylquinuclidine) |
149725-81-5 | 97% | 5g |
$371.0 | 2025-02-20 | |
| Ambeed | A626169-25g |
(1S,1'S,3R,3'R,4S,4'S,6R,6'R)-6,6'-((1S,1'S)-((2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy))bis((6-methoxyquinolin-4-yl)methylene))bis(3-ethylquinuclidine) |
149725-81-5 | 97% | 25g |
$1204.0 | 2025-02-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD46540-250mg |
(1S,1'S,3R,3'R,4S,4'S,6R,6'R)-6,6'-((1S,1'S)-((2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy))bis((6-methoxyquinolin-4-yl)methylene))bis(3-ethylquinuclidine) |
149725-81-5 | 97% 99%ee | 250mg |
¥198.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD46540-1g |
(1S,1'S,3R,3'R,4S,4'S,6R,6'R)-6,6'-((1S,1'S)-((2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy))bis((6-methoxyquinolin-4-yl)methylene))bis(3-ethylquinuclidine) |
149725-81-5 | 97% 99%ee | 1g |
¥638.0 | 2022-03-01 |
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:149725-81-5)Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)-
Numéro de commande:A980451
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 16:47
Prix ($):334.0/1084.0
Courriel:sales@amadischem.com
Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)- Littérature connexe
-
Long Huang,Yin Wei,Min Shi Org. Biomol. Chem. 2012 10 1396
-
Han Xu,Feng Sha,Qiong Li,Xin-Yan Wu Org. Biomol. Chem. 2018 16 7214
-
Shao-Hua Wang,Bao-Sheng Li,Yong-Qiang Tu Chem. Commun. 2014 50 2393
-
4. 1,3-Stereocontrol with phosphine oxides: asymmetric synthesis of all four diastereoisomers of a γ′-benzyloxy β-hydroxy phosphine oxideAdam Nelson,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1999 1963
-
Andrea-Nekane R. Alba,Guillem Valero,Teresa Calbet,Mercé Font-Bardía,Albert Moyano,Ramon Rios New J. Chem. 2012 36 613
149725-81-5 (Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:149725-81-5)Cinchonan,9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-,(9S,9''S)-
Pureté:99%/99%
Quantité:5g/25g
Prix ($):334.0/1084.0